![molecular formula C23H23N3O5 B021690 Desmethyl Erlotinib Acetate CAS No. 183320-15-2](/img/structure/B21690.png)
Desmethyl Erlotinib Acetate
Overview
Description
Desmethyl Erlotinib Acetate is a derivative of Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
Erlotinib, from which Desmethyl Erlotinib Acetate is derived, is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde . The compound is then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline; this, upon treatment with 3-ethynylaniline in DMF, yields erlotinib·HCl .Molecular Structure Analysis
The molecular formula of Desmethyl Erlotinib Acetate is C23H23N3O5 . The molecular weight is 421.45 .Chemical Reactions Analysis
Erlotinib and its metabolites, including Desmethyl Erlotinib Acetate, can be separated and determined using a reverse-phase high-performance liquid chromatographic (HPLC) method . This method has been applied to bulk drugs and biological fluids .Scientific Research Applications
Cancer Therapeutics
Desmethyl Erlotinib Acetate has been studied for its therapeutic effects in cancer treatment, particularly in NSCLC. It works by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in cancer cells . This inhibition blocks the signal transduction pathways that promote cell proliferation and survival, leading to the death of cancer cells.
Pharmacokinetics Studies
Research into the pharmacokinetics of Desmethyl Erlotinib Acetate involves understanding its absorption, distribution, metabolism, and excretion (ADME). Studies have developed methods for the simultaneous determination of Erlotinib and its metabolites in biological fluids, which are crucial for optimizing dosing regimens and improving therapeutic outcomes .
Drug Metabolism
Desmethyl Erlotinib Acetate plays a significant role in the metabolism of Erlotinib. Studies have shown that it is primarily metabolized by cytochrome P450 enzymes in the liver. Understanding its metabolism is essential for predicting drug interactions and adverse effects .
Clinical Trials
Desmethyl Erlotinib Acetate has been evaluated in clinical trials to assess its efficacy and safety profile. These trials are critical for determining the therapeutic potential of the compound in various cancers and for gaining regulatory approval .
Pharmacodynamics
The pharmacodynamics of Desmethyl Erlotinib Acetate involve studying its effects on the body, particularly its anti-tumor activity. Research has focused on its ability to induce apoptosis in cancer cells and its impact on tumor growth .
Analytical Methods
Developing analytical methods for Desmethyl Erlotinib Acetate is vital for quality control and drug formulation. .
Safety And Hazards
properties
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(31-11-10-29-16(2)27)22(30-9-8-28-3)14-20(19)24-15-25-23/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVZQAPXNUGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20581467 | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Erlotinib Acetate | |
CAS RN |
183320-15-2 | |
Record name | Ethanol, 2-[[4-[(3-ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183320-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20581467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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